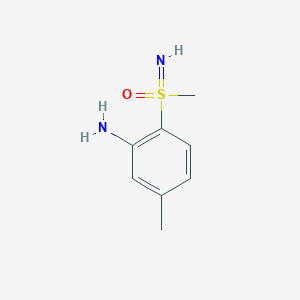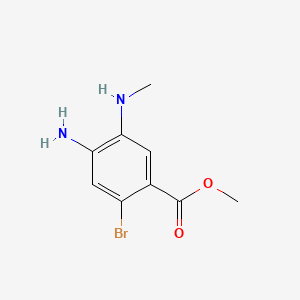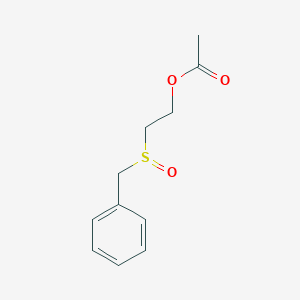
2-Benzylsulfinylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfinylethyl acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfinylethyl acetate typically involves the esterification of 2-benzylsulfinylethanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various esters and amides.
Scientific Research Applications
2-Benzylsulfinylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylsulfinylethyl acetate involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- **2
Ethyl acetate: A simple ester with a similar backbone but lacking the sulfinyl group.
Benzyl acetate: Contains a benzyl group but lacks the sulfinyl functionality.
Properties
CAS No. |
88738-54-9 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-benzylsulfinylethyl acetate |
InChI |
InChI=1S/C11H14O3S/c1-10(12)14-7-8-15(13)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
OASAKJGXEUAGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


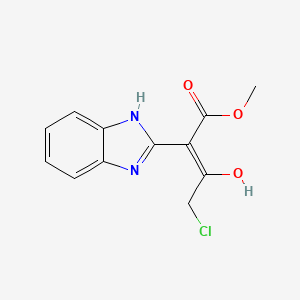
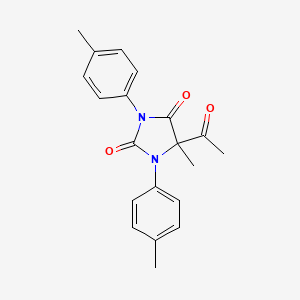
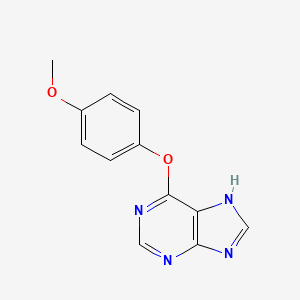
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
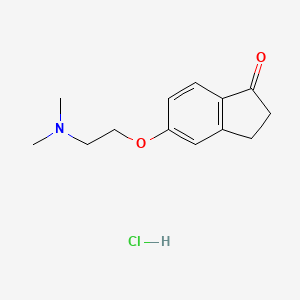
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)
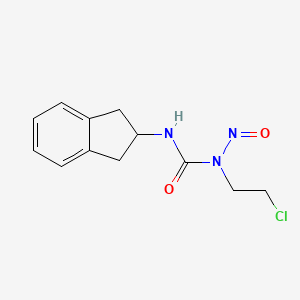
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
